molecular formula C19H16N4O3 B3800041 N-{[5-(2-furyl)isoxazol-3-yl]methyl}-3-(1H-pyrazol-1-ylmethyl)benzamide

N-{[5-(2-furyl)isoxazol-3-yl]methyl}-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No.: B3800041
M. Wt: 348.4 g/mol
InChI Key: QXGXSIPWZQGUGB-UHFFFAOYSA-N
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Description

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance because of their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazole derivatives continue to be a rich area of research due to their wide range of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-19(15-5-1-4-14(10-15)13-23-8-3-7-21-23)20-12-16-11-18(26-22-16)17-6-2-9-25-17/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGXSIPWZQGUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(2-furyl)isoxazol-3-yl]methyl}-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-{[5-(2-furyl)isoxazol-3-yl]methyl}-3-(1H-pyrazol-1-ylmethyl)benzamide

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